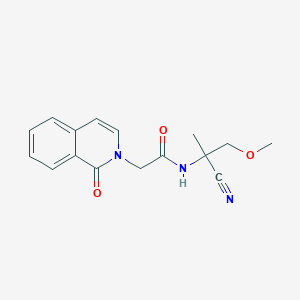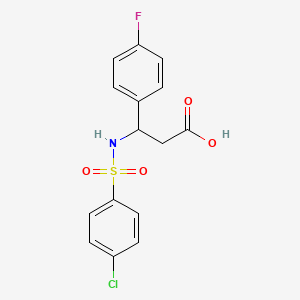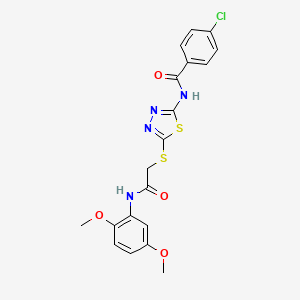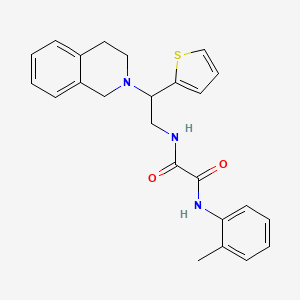
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has been gaining attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Mecanismo De Acción
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for cancer cell metabolism. It inhibits two key enzymes in the cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in ATP production and an increase in reactive oxygen species. This, in turn, leads to cancer cell death through apoptosis.
Biochemical and Physiological Effects
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have both biochemical and physiological effects on cancer cells. It induces oxidative stress, leading to the activation of the JNK and p38 MAPK pathways, which are involved in apoptosis. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide also inhibits the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Additionally, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been found to induce autophagy, a process that can lead to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide is its specificity for cancer cells, which minimizes off-target effects. It has also been shown to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy. However, N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has some limitations in lab experiments. It is a small molecule that can be difficult to deliver to cancer cells in vivo, and its effects may be influenced by the tumor microenvironment.
Direcciones Futuras
There are several future directions for the development of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide as an anticancer agent. One potential direction is the optimization of its delivery to cancer cells, such as through the use of nanoparticles. Another direction is the exploration of its potential as a radiosensitizer, which could enhance the efficacy of radiation therapy. Additionally, the combination of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide with immunotherapy could be explored, as it may enhance the immune response against cancer cells. Finally, the development of biomarkers that can predict the response to N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide could help identify patients who are most likely to benefit from the treatment.
Métodos De Síntesis
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 2-chloro-1-methoxypropane and sodium cyanide to form 2-cyano-1-methoxypropane. The latter is then reacted with isobutyl bromide to produce N-(2-cyano-1-methoxypropan-2-yl) isobutylamide. The final step involves the reaction between N-(2-cyano-1-methoxypropan-2-yl) isobutylamide and 1-oxoisoquinoline-2-acetic acid to form N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has been extensively studied in preclinical and clinical settings for its anticancer properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including pancreatic, lung, and ovarian cancer cells. N-(2-Cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been found to have synergistic effects with other anticancer agents, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-16(10-17,11-22-2)18-14(20)9-19-8-7-12-5-3-4-6-13(12)15(19)21/h3-8H,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGWHBNPHJTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)CN1C=CC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)
![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)
![2-[(4-Isopropyl-3-methylanilino)methyl]succinic acid](/img/structure/B2770045.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2770046.png)
![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770047.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2770049.png)





